

Application Notes and Protocols for LP117 (Tenovin-6) In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LP117, identified as the water-soluble analog of tenovin-1, known as tenovin-6, is a small molecule activator of the tumor suppressor protein p53.[1][2] It functions by inhibiting the NAD+-dependent deacetylase activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][3] This inhibition leads to the hyperacetylation and stabilization of p53, resulting in the activation of p53-dependent downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells. These characteristics make **LP117** a compound of interest for preclinical and translational cancer research.

This document provides detailed application notes and protocols for conducting in vivo experimental studies with **LP117**, focusing on a melanoma xenograft model. The information is intended to guide researchers in designing and executing robust preclinical evaluations of **LP117**'s anti-tumor efficacy.

Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation

LP117 exerts its anti-cancer effects through a well-defined signaling pathway. By inhibiting the deacetylase activity of SIRT1 and SIRT2, **LP117** prevents the removal of acetyl groups from p53.[1][3] Acetylated p53 is a more stable and active form of the protein.[3] Upon activation,

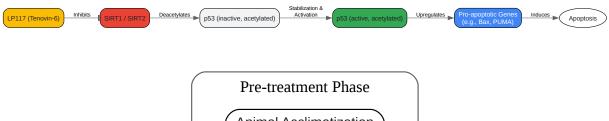


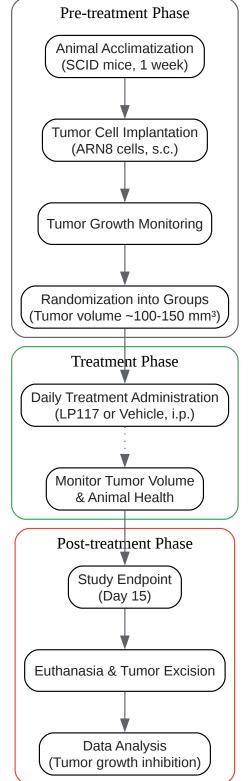




p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes involved in apoptosis, such as Bax and PUMA.[4][5] This cascade of events ultimately leads to programmed cell death in cancer cells.









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